molecular formula C10H10F4N2O B2436230 3-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1178478-57-3

3-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2436230
CAS No.: 1178478-57-3
M. Wt: 250.197
InChI Key: KEPNWCRUTDFWSC-UHFFFAOYSA-N
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Description

The compound “3-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide” is an organic compound that contains several functional groups. These include an amide group (-CONH2), a trifluoroethyl group (-CF3), an amino group (-NH2), and a fluorine atom. The presence of these groups can significantly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the various functional groups attached to it would likely cause it to have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might make it a participant in condensation or hydrolysis reactions, while the trifluoroethyl group could potentially undergo reactions involving the breaking of carbon-fluorine bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms might make it relatively polar, influencing its solubility, boiling point, and melting point .

Scientific Research Applications

  • Neuroleptic Activity

    • Benzamides, including compounds structurally related to 3-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide, have been explored for neuroleptic activities. They show inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential in treating psychosis (Iwanami et al., 1981).
  • Imaging of Sigma2 Receptor Status in Tumors

    • Benzamide analogs, including fluorine-containing ones, are synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This has implications for cancer diagnosis and monitoring (Tu et al., 2007).
  • Anticonvulsant Activity

    • Some derivatives of benzamides, which share structural features with this compound, exhibit significant anticonvulsant activities in animal models, providing insights into potential epilepsy treatments (Robertson et al., 1987).
  • Antifatigue Effects

    • Some benzamide derivatives have been studied for their anti-fatigue effects. These compounds enhance the swimming capacity in mice, suggesting potential applications in managing fatigue-related conditions (Wu et al., 2014).
  • Tumor Imaging

    • Fluorinated benzamide derivatives are explored for tumor imaging, offering insights into neoplasms through altered metabolic states. This research is crucial for the development of novel diagnostics in oncology (McConathy et al., 2002).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on how its structure interacts with biological targets in the body .

Future Directions

The future research directions for this compound would likely depend on its intended applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Properties

IUPAC Name

3-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4N2O/c1-5-7(11)2-6(3-8(5)15)9(17)16-4-10(12,13)14/h2-3H,4,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNWCRUTDFWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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